1,3,5-Triisopropylbenzene
Overview
Description
1,3,5-Triisopropylbenzene is an organic compound with the molecular formula C15H24. It is a derivative of benzene where three hydrogen atoms are replaced by isopropyl groups at the 1, 3, and 5 positions. This compound is known for its use as a high-boiling solvent and in the preparation of various chemical intermediates .
Mechanism of Action
Target of Action
1,3,5-Triisopropylbenzene is primarily used as a swelling agent and micelle expander in the synthesis of mesoporous silicas . The primary targets of this compound are the micelles formed during the synthesis process. These micelles serve as templates around which the silica condenses to form the mesoporous structure .
Mode of Action
The compound interacts with the micelles, causing them to expand. This expansion results in an increase in the size of the pores formed in the mesoporous silica . The interaction between this compound and the micelles is primarily physical, involving the insertion of the compound into the micelle structure .
Biochemical Pathways
The resulting mesoporous silicas can be used in various biochemical applications, such as the immobilization of enzymes . The large pore size, enabled by the use of this compound, allows for the accommodation of larger biomolecules .
Pharmacokinetics
It’s important to note that the compound is immiscible with water , which could affect its distribution and elimination if it were to be used in a biological context.
Result of Action
The primary result of the action of this compound is the formation of mesoporous silicas with larger pore sizes . This can enhance the performance of these materials in various applications, such as catalysis and drug delivery .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the temperature and pH of the reaction medium can affect the size of the micelles and thus the effectiveness of the compound as a swelling agent . Additionally, the compound’s efficacy and stability can be affected by the presence of other chemicals in the reaction medium .
Biochemical Analysis
Biochemical Properties
1,3,5-Triisopropylbenzene is known to act as a swelling agent during the synthesis of mesoporous silicas with two-dimensional hexagonal pores . It is also employed as a micelle expander in the synthesis of highly ordered mesoporous SBA-15 silica and magnetic mesoporous silica nanoparticles
Cellular Effects
Given its role in the synthesis of mesoporous silicas, it may influence cellular processes related to the formation and function of these structures .
Molecular Mechanism
It is known to participate in the synthesis of mesoporous silicas, suggesting it may interact with biomolecules involved in these processes
Temporal Effects in Laboratory Settings
Its role as a swelling agent and micelle expander suggests it may have long-term effects on the structure and function of mesoporous silicas .
Metabolic Pathways
Given its role in the synthesis of mesoporous silicas, it may interact with enzymes and cofactors involved in these processes .
Transport and Distribution
Its role in the synthesis of mesoporous silicas suggests it may interact with transporters or binding proteins involved in these processes .
Subcellular Localization
Given its role in the synthesis of mesoporous silicas, it may be directed to specific compartments or organelles involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Triisopropylbenzene can be synthesized through the alkylation of benzene or cumene with propylene in the presence of a beta zeolite catalyst. The reaction involves two steps:
First Step: Benzene or cumene is alkylated with propylene to form mixed diisopropylbenzene.
Second Step: The mixed diisopropylbenzene is further alkylated with propylene to produce this compound.
Industrial Production Methods: The industrial production of this compound follows a similar process, utilizing beta zeolite catalysts for selective alkylation. The process is designed to minimize environmental pollution and achieve high purity of the product, typically greater than 95% .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triisopropylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triisopropylbenzene trihydroperoxides.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of isopropyl groups, which are electron-donating.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Typical reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid) under controlled conditions.
Major Products:
Oxidation: Triisopropylbenzene trihydroperoxides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3,5-Triisopropylbenzene has several applications in scientific research:
Comparison with Similar Compounds
- 1,3,5-Tri-tert-butylbenzene
- 1,3,5-Triethylbenzene
- 1,3-Diisopropylbenzene
- Mesitylene (1,3,5-Trimethylbenzene)
Comparison: 1,3,5-Triisopropylbenzene is unique due to the presence of three isopropyl groups, which provide steric hindrance and electron-donating effects. This makes it more reactive in certain substitution reactions compared to its analogs like 1,3,5-tri-tert-butylbenzene and 1,3,5-triethylbenzene .
Properties
IUPAC Name |
1,3,5-tri(propan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMCUSHVMYIRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041232 | |
Record name | 1,3,5-Triisopropylbenzene | |
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Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Benzene, tris(1-methylethyl)- | |
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Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |
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Record name | 1,3,5-Triisopropylbenzene | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 1,3,5-Triisopropylbenzene | |
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CAS No. |
717-74-8, 27322-34-5 | |
Record name | 1,3,5-Triisopropylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=717-74-8 | |
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Record name | 1,3,5-Triisopropylbenzene | |
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Record name | Benzene, tris(1-methylethyl)- | |
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Record name | 717-74-8 | |
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Record name | Benzene, tris(1-methylethyl)- | |
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Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |
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Record name | 1,3,5-Triisopropylbenzene | |
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Record name | 1,3,5-triisopropylbenzene | |
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Record name | 1,3,5-TRIISOPROPYLBENZENE | |
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Synthesis routes and methods
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